![molecular formula C16H15NO B14904356 N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)
N-phenyl-N-[2-(2-propynyloxy)benzyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline is an organic compound that features a benzyl group substituted with an aniline moiety and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline typically involves the reaction of substituted phenol and aniline derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds through a nucleophilic substitution mechanism, yielding the desired product in good yields (53-85%) .
Industrial Production Methods
While specific industrial production methods for N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.
Substitution: Propargyl bromide, potassium carbonate, and acetone.
Major Products Formed
Oxidation: Formamides.
Substitution: Various substituted benzyl aniline derivatives.
Scientific Research Applications
N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action for N-(2-(Prop-2-yn-1-yloxy)benzyl)aniline varies depending on the specific application:
Oxidative Reactions: The compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways.
Biological Activity: The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(Prop-2-yn-1-yloxy)benzene: A simpler analog without the aniline moiety.
N-propargyl aniline derivatives: Compounds with similar propargyl and aniline functionalities.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-[(2-prop-2-ynoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C16H15NO/c1-2-12-18-16-11-7-6-8-14(16)13-17-15-9-4-3-5-10-15/h1,3-11,17H,12-13H2 |
InChI Key |
SABXVGYPOCSHOW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC=C1CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



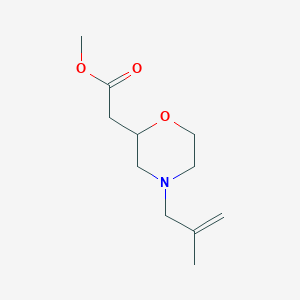



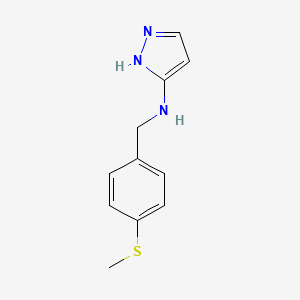

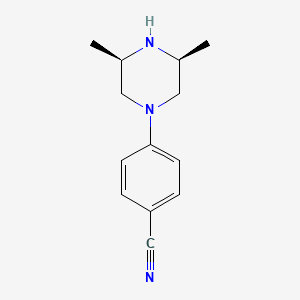
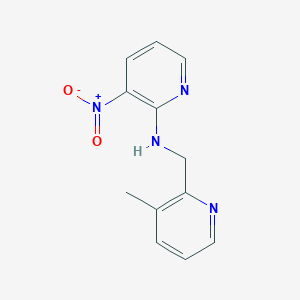
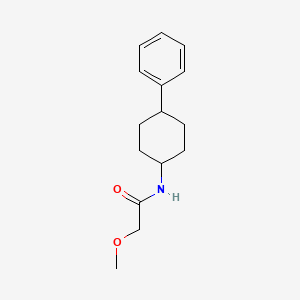

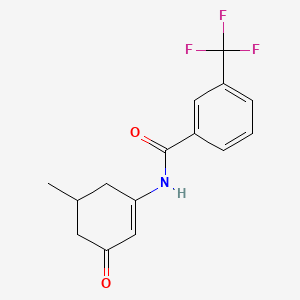
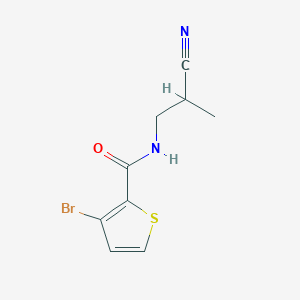
![3-[3,5-bis(trifluoromethyl)phenyl]-2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline](/img/structure/B14904350.png)
